molecular formula C12H12FNS B13249059 3-fluoro-4-methyl-N-(thiophen-2-ylmethyl)aniline

3-fluoro-4-methyl-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B13249059
M. Wt: 221.30 g/mol
InChI Key: PEQOSOCNDHBFER-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-N-(thiophen-2-ylmethyl)aniline is an organic compound that features a fluorine atom, a methyl group, and a thiophene ring attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methyl-N-(thiophen-2-ylmethyl)aniline typically involves the nucleophilic substitution of a halogenated precursor with a thiophen-2-ylmethylamine. One common method includes the reaction of 3-fluoro-4-methylaniline with thiophen-2-ylmethyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Fluoro-4-methyl-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylaniline: Lacks the thiophene ring, making it less versatile in certain applications.

    4-Methyl-N-(thiophen-2-ylmethyl)aniline: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    Thiophen-2-ylmethylamine: Lacks the aniline structure, limiting its use in certain synthetic applications.

Uniqueness

3-Fluoro-4-methyl-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of both the fluorine atom and the thiophene ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12FNS

Molecular Weight

221.30 g/mol

IUPAC Name

3-fluoro-4-methyl-N-(thiophen-2-ylmethyl)aniline

InChI

InChI=1S/C12H12FNS/c1-9-4-5-10(7-12(9)13)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3

InChI Key

PEQOSOCNDHBFER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CS2)F

Origin of Product

United States

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